molecular formula C10H11N2O2S2Zn+ B1678529 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc CAS No. 13463-41-7

1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

Cat. No. B1678529
CAS RN: 13463-41-7
M. Wt: 127.17 g/mol
InChI Key: YZYHTCSREWDSOL-UHFFFAOYSA-O
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Description

1-Hydroxypyridine-2-thione, also known as pyrithione, is a heterocyclic thiohydroxamic acid that forms a five-membered complex via its oxygen and sulfur atoms with zinc . It is a coordination complex of zinc and pyrithione that has antimicrobial and anticancer activities.


Synthesis Analysis

The synthesis of 1-Hydroxypyridine-2-thione (HPT) is usually achieved through the reaction of sodium thiocyanate with 2-chloropyridine .


Molecular Structure Analysis

The molecular formula of 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc is C10H11N2O2S2Zn+. The molecular weight is 317.70 g/mol .


Chemical Reactions Analysis

1-Hydroxypyridine-2-thione-6-carboxylic acid has been reported as a first-in-class metallo β-lactamase inhibitor (MBLi) with a potent inhibition Ki of 13 nm against VIM-2 .


Physical And Chemical Properties Analysis

1-Hydroxypyridine-2-thione is a solid, colorless or light yellow crystal, soluble in ketones, ethers, and polar organic solvents . Its structure contains a hydrogen bond donor and a thiol group, giving it unique reactivity properties .

Scientific Research Applications

  • 1-Hydroxypyridine-2-thione

    • Scientific Field: Biochemistry
    • Application: This compound has been identified as a first-in-class metallo β-lactamase inhibitor with a potent inhibition K_i of 13 nm against VIM-2 . It can restore the antibiotic activity of amoxicillin against VIM-2-producing E. coli in a whole cell assay .
    • Results: The compound possesses a low cytotoxicity (CC_50) of 97 μm with a corresponding therapeutic index of 880 .
  • 1-Hydroxy-3H-pyridin-1-ium-2-thione

    • Scientific Field: Material Science
    • Application: This compound is used in the synthesis of pyridin-1-ium-2-carboxylate benzimidazole hydrate (PCBH) crystals .
    • Method of Application: PCBH crystals were synthesized from Benzimidazole and Pyridine 1-ium-2-carboxylic acid in a 1:1 ratio and were grown as single crystals using methanol solvent by conventional evaporation growth method .
    • Results: The unit cell parameters were obtained using single crystal X-Ray Diffraction .
  • Zinc

    • Scientific Field: Nanotechnology
    • Application: ZnO nanostructured materials have gained considerable importance and are investigated for exploitation of their distinct physical and chemical properties .
    • Method of Application: Various chemical methods of preparation of ZnO NPs are used, including the mechanochemical process, controlled precipitation, sol–gel method, vapour transport method, solvothermal and hydrothermal methods, and methods using emulsion and micro-emulsion environments .
    • Results: The applications of ZnO NPs across a variety of fields such as the rubber industry, pharmaceutical industry, cosmetics, textile industry, opto-electronics and agriculture have been presented .

Safety And Hazards

1-Hydroxypyridine-2-thione has certain toxicity and should be used with caution for humans and the environment . During operation, strict safety procedures should be followed, and appropriate protective equipment such as gloves, glasses, and lab coats should be worn . It should be stored in a dry, well-ventilated place, away from fire sources and oxidants . If necessary, appropriate waste disposal measures should be taken to avoid environmental pollution .

Future Directions

1-Hydroxypyridine-2-thione-6-carboxylic acid has been identified as a promising lead candidate for further optimization in combination antibacterial therapy due to its low cytotoxicity (CC50) of 97 μm with a corresponding therapeutic index of 880 .

properties

CAS RN

13463-41-7

Product Name

1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

Molecular Formula

C10H11N2O2S2Zn+

Molecular Weight

127.17 g/mol

IUPAC Name

1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

InChI

InChI=1S/C5H6NOS.C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h1-2,4,7H,3H2;1-4,7H;/q+1;;

InChI Key

YZYHTCSREWDSOL-UHFFFAOYSA-O

SMILES

C1C=CC=[N+](C1=S)O.C1=CC(=S)N(C=C1)O.[Zn]

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2]

Appearance

Solid powder

boiling_point

100 (Zinc salt)

Color/Form

Off-white powde

density

1.782 at 25 °C

melting_point

70.5 °C
240 °C, decomposes

Other CAS RN

13463-41-7

physical_description

Zinc pyrithione is a fine beige granules. (NTP, 1992)

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15922-78-8 (hydrochloride salt)

shelf_life

Stable at 100 °C for 120 h

solubility

Insoluble (<1 mg/ml at 70° F) (NTP, 1992)
Soluble in cold water (Zinc salt)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-hydroxypyridine-2-thione
2-HPT cpd
2-mercaptopyridine-N-oxide
2-pyridinethiol 1-oxide
67Ga-MPO
68Ga-mercaptopyridine-N-oxide
indium 111-2-mercaptopyridine-1-oxide
N-hydroxypyridine-2-thione
Omadine
pyridine-2-thiol N-oxide
pyrithione
pyrithione barium (2:1) salt
pyrithione calcium (2:1) salt
pyrithione magnesium salt
pyrithione potassium salt
pyrithione sodium salt
sodium pyridinethione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 2
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 3
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 4
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 5
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 6
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

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